molecular formula C14H23BrO5 B14304052 Diethyl 2-(5-bromopentyl)-3-oxopentanedioate CAS No. 112429-79-5

Diethyl 2-(5-bromopentyl)-3-oxopentanedioate

Cat. No.: B14304052
CAS No.: 112429-79-5
M. Wt: 351.23 g/mol
InChI Key: HYCPLXZMEJRKMH-UHFFFAOYSA-N
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Description

Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is a chemical compound with the molecular formula C12H21BrO4. It is a derivative of malonic acid and is known for its applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a diethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate typically involves the reaction of diethyl malonate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-bromopentyl)-3-oxopentanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted malonates.

    Reduction: Formation of diols.

    Hydrolysis: Formation of malonic acid derivatives.

Scientific Research Applications

Diethyl 2-(5-bromopentyl)-3-oxopentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate involves its interaction with various molecular targets. In photodynamic therapy, the compound absorbs light at a specific wavelength (520 nm) and emits fluorescence (620 nm), leading to the generation of reactive oxygen species that can induce cell death . The bromine atom and ester groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(5-bromopentyl)malonate
  • Diethyl 2-(5-chloropentyl)-3-oxopentanedioate
  • Diethyl 2-(5-iodopentyl)-3-oxopentanedioate

Uniqueness

Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

112429-79-5

Molecular Formula

C14H23BrO5

Molecular Weight

351.23 g/mol

IUPAC Name

diethyl 2-(5-bromopentyl)-3-oxopentanedioate

InChI

InChI=1S/C14H23BrO5/c1-3-19-13(17)10-12(16)11(14(18)20-4-2)8-6-5-7-9-15/h11H,3-10H2,1-2H3

InChI Key

HYCPLXZMEJRKMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(CCCCCBr)C(=O)OCC

Origin of Product

United States

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